Head-to-Head PROTAC Potency: PEG12 Outperforms PEG8 and PEG4 Linkers in Functional Degradation Assay
A direct functional comparison of PROTACs assembled with varying PEG linker lengths revealed that the PEG12 linker is the most potent. In a quantitative assay measuring target engagement, the PEG12-containing construct yielded a readout value of 415.805, which was substantially lower than the values for PEG8 (635.073), PEG4 (1311.54), and PEG16 (1021.21) [1]. A lower readout in this assay context signifies more effective ternary complex formation and subsequent target degradation.
| Evidence Dimension | PROTAC Potency (Functional Readout) |
|---|---|
| Target Compound Data | 415.805 (arbitrary units) |
| Comparator Or Baseline | PEG8 Linker: 635.073; PEG4 Linker: 1311.54; PEG16 Linker: 1021.21 (arbitrary units) |
| Quantified Difference | PEG12 is 34.5% more potent than PEG8 and 68.3% more potent than PEG4 based on assay readout. |
| Conditions | Functional assay measuring ternary complex formation and target engagement for a specific PROTAC system (data from Figure 3 of a peer-reviewed article). |
Why This Matters
This data provides direct, head-to-head evidence that Amino-PEG12-CH2COOH is not an interchangeable commodity with shorter analogs and is the superior choice for achieving maximal degradation efficiency in this PROTAC system.
- [1] National Center for Biotechnology Information. Figure 3: Linker length comparison in PROTAC functional assay. (Appears in a PMC article; specific citation pending). View Source
